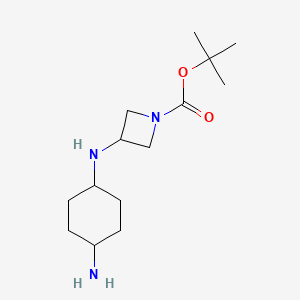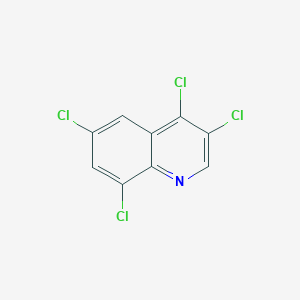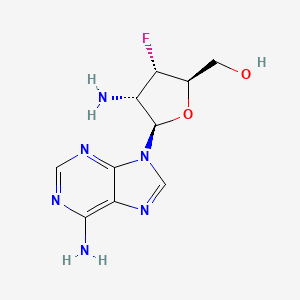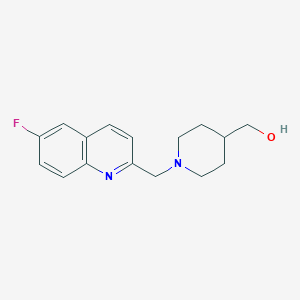
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical properties. This compound belongs to the class of quinolones, which are widely recognized for their antimicrobial and therapeutic potential . The unique structure of this compound, featuring a quinoline core with a phenyl group at the 2-position and a carboxylic acid group at the 8-position, contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription processes . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound’s ability to bind to these enzymes is attributed to its quinoline core and the presence of the carboxylic acid group, which facilitates strong interactions with the enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ozenoxacin: A quinolone antibiotic with a similar mechanism of action.
Uniqueness: 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group at the 2-position and the carboxylic acid group at the 8-position differentiates it from other quinolones, providing unique interactions with biological targets and potential for diverse therapeutic applications .
Eigenschaften
CAS-Nummer |
90034-64-3 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
4-oxo-2-phenyl-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-14-9-13(10-5-2-1-3-6-10)17-15-11(14)7-4-8-12(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
KIISEGOQKVDEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)


![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)


![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
